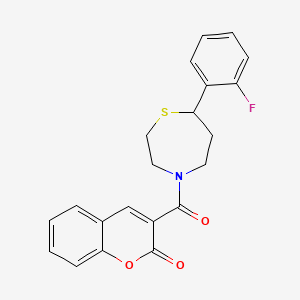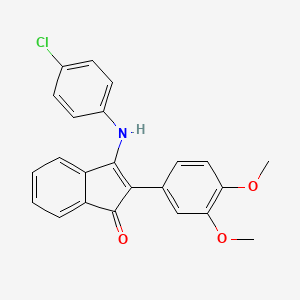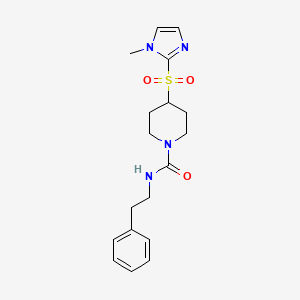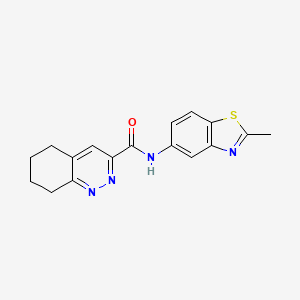
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazepane ring, a fluorophenyl group, and a chromenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the chromenone moiety is synthesized through a series of condensation reactions. The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which are valuable in therapeutic research.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity, useful in electronics and materials science.
Mécanisme D'action
The mechanism of action of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets in biological systems. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiazepane ring could influence the compound’s overall conformation and stability. Pathways involved might include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: These compounds share the sulfur-containing heterocycle but differ in their overall structure and properties.
Indole Derivatives: Indoles also feature a fused ring system and are known for their diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are of interest in medicinal chemistry.
Uniqueness
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. The presence of the fluorophenyl group, thiazepane ring, and chromenone moiety together creates a compound with potential for diverse applications and interactions.
Propriétés
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOOIRTJQJSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2753173.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)
![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)


![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2753191.png)
![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)
